molecular formula C14H11ClN2O B14560445 5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide CAS No. 62090-06-6

5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide

Cat. No.: B14560445
CAS No.: 62090-06-6
M. Wt: 258.70 g/mol
InChI Key: JZIMVOMVXPIMBR-UHFFFAOYSA-N
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Description

5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide is an organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a phenyl group attached to a hepta-trienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hepta-2,4,6-trienamide Backbone: This can be achieved through a series of condensation reactions involving appropriate starting materials such as heptadienyl amides.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Chlorination: The chloro group is introduced through electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenyl Group Addition: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with the chloro group replaced by other functional groups.

Scientific Research Applications

5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-cyano-7-phenylhepta-2,4,6-trienamide: shares similarities with other compounds such as:

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62090-06-6

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

5-chloro-2-cyano-7-phenylhepta-2,4,6-trienamide

InChI

InChI=1S/C14H11ClN2O/c15-13(9-7-12(10-16)14(17)18)8-6-11-4-2-1-3-5-11/h1-9H,(H2,17,18)

InChI Key

JZIMVOMVXPIMBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=CC=C(C#N)C(=O)N)Cl

Origin of Product

United States

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